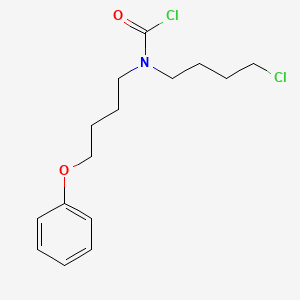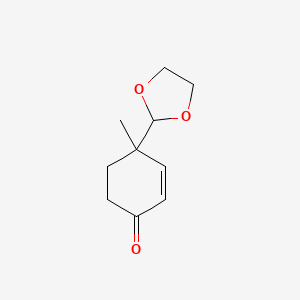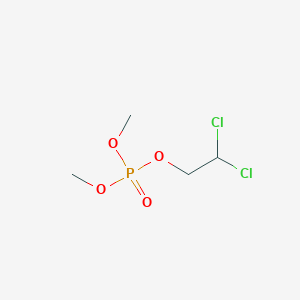![molecular formula C35H38N4O10 B14303880 3-[5-[[3-(2-carboxyethyl)-5-[[3-(2-carboxyethyl)-4-methyl-5-oxopyrrol-2-ylidene]methyl]-4-methyl-1H-pyrrol-2-yl]methylidene]-2-[[4-(2-carboxyethyl)-3-methyl-5-oxopyrrol-2-yl]methylidene]-4-methylpyrrol-3-yl]propanoic acid CAS No. 113739-18-7](/img/no-structure.png)
3-[5-[[3-(2-carboxyethyl)-5-[[3-(2-carboxyethyl)-4-methyl-5-oxopyrrol-2-ylidene]methyl]-4-methyl-1H-pyrrol-2-yl]methylidene]-2-[[4-(2-carboxyethyl)-3-methyl-5-oxopyrrol-2-yl]methylidene]-4-methylpyrrol-3-yl]propanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[5-[[3-(2-carboxyethyl)-5-[[3-(2-carboxyethyl)-4-methyl-5-oxopyrrol-2-ylidene]methyl]-4-methyl-1H-pyrrol-2-yl]methylidene]-2-[[4-(2-carboxyethyl)-3-methyl-5-oxopyrrol-2-yl]methylidene]-4-methylpyrrol-3-yl]propanoic acid is a complex organic compound characterized by multiple pyrrole rings and carboxyethyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of such a complex molecule typically involves multiple steps, including:
Formation of Pyrrole Rings: Pyrrole rings can be synthesized through the Paal-Knorr synthesis, which involves the reaction of a 1,4-dicarbonyl compound with ammonia or a primary amine.
Introduction of Carboxyethyl Groups: Carboxyethyl groups can be introduced through alkylation reactions using appropriate alkyl halides.
Condensation Reactions: The pyrrole rings can be linked through condensation reactions, often involving aldehydes or ketones.
Industrial Production Methods
Industrial production of such compounds may involve:
Batch Processing: Using large-scale reactors to carry out the multi-step synthesis.
Purification: Techniques such as crystallization, distillation, and chromatography to purify the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the pyrrole rings.
Reduction: Reduction reactions can occur at the carbonyl groups.
Substitution: Various substitution reactions can take place, especially at the carboxyethyl groups.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Like sodium borohydride or lithium aluminum hydride.
Catalysts: Acid or base catalysts for condensation reactions.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used but could include various oxidized or reduced forms of the original compound.
Applications De Recherche Scientifique
Chemistry
Catalysis: Compounds with multiple pyrrole rings can act as catalysts in organic reactions.
Material Science: Used in the development of conductive polymers and other advanced materials.
Biology
Biomimetics: Studied for their structural similarity to natural porphyrins and chlorophylls.
Drug Development:
Medicine
Diagnostics: Used in the development of diagnostic agents for imaging and other medical applications.
Therapeutics: Investigated for their potential therapeutic properties.
Industry
Dyes and Pigments: Used in the production of dyes and pigments due to their vibrant colors.
Sensors: Employed in the development of chemical sensors.
Mécanisme D'action
The mechanism of action for such compounds often involves:
Molecular Targets: Interaction with specific proteins or enzymes.
Pathways: Modulation of biochemical pathways, such as oxidative stress or signal transduction.
Comparaison Avec Des Composés Similaires
Similar Compounds
Porphyrins: Similar in structure and function, used in various biological and industrial applications.
Chlorophylls: Natural compounds with similar pyrrole ring structures, essential for photosynthesis.
Propriétés
| 113739-18-7 | |
Formule moléculaire |
C35H38N4O10 |
Poids moléculaire |
674.7 g/mol |
Nom IUPAC |
3-[5-[[3-(2-carboxyethyl)-5-[[3-(2-carboxyethyl)-4-methyl-5-oxopyrrol-2-ylidene]methyl]-4-methyl-1H-pyrrol-2-yl]methylidene]-2-[[4-(2-carboxyethyl)-3-methyl-5-oxopyrrol-2-yl]methylidene]-4-methylpyrrol-3-yl]propanoic acid |
InChI |
InChI=1S/C35H38N4O10/c1-16-21(6-10-31(42)43)28(15-26-18(3)23(35(49)38-26)8-12-33(46)47)36-24(16)13-27-20(5-9-30(40)41)17(2)25(37-27)14-29-22(7-11-32(44)45)19(4)34(48)39-29/h13-15,36-37H,5-12H2,1-4H3,(H,39,48)(H,40,41)(H,42,43)(H,44,45)(H,46,47) |
Clé InChI |
YFSFNZDSWYWWLL-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C(=CC2=NC(=O)C(=C2C)CCC(=O)O)NC1=CC3=C(C(=C(N3)C=C4C(=C(C(=O)N4)C)CCC(=O)O)C)CCC(=O)O)CCC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




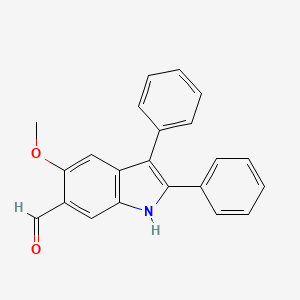
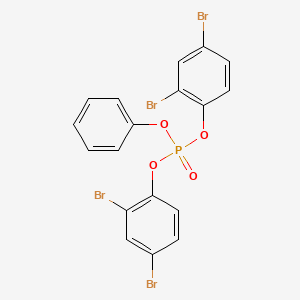
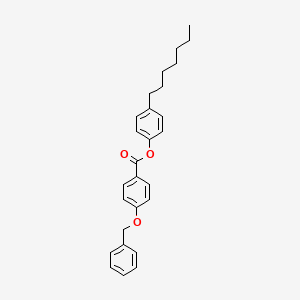
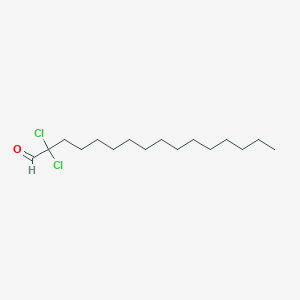
![1,1'-{Methylenebis[(4,1-phenylene)oxymethylene]}bis(2-methylbenzene)](/img/structure/B14303881.png)
